molecular formula C25H21N3O3S2 B2546338 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727689-91-0

2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2546338
CAS No.: 727689-91-0
M. Wt: 475.58
InChI Key: PWLDDTVVEXGOAV-UHFFFAOYSA-N
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Description

2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole, furan, and thieno[2,3-d]pyrimidin-4-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling with the thieno[2,3-d]pyrimidin-4-one core. Key steps include:

    Formation of the Indole Intermediate: This involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Preparation of the Furan Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reactions: The indole and furan intermediates are then coupled with the thieno[2,3-d]pyrimidin-4-one core through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole or furan rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole or furan derivatives.

    Substitution: Halogenated indole or furan derivatives.

Scientific Research Applications

2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its electronic properties could be explored for use in organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-thione

Uniqueness

The presence of both indole and furan moieties in 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing novel drugs or materials with specific desired properties.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-4-11-28-24(30)22-17(20-10-9-14(2)31-20)12-32-23(22)27-25(28)33-13-19(29)21-15(3)26-18-8-6-5-7-16(18)21/h4-10,12,26H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDDTVVEXGOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(NC5=CC=CC=C54)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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